molecular formula C11H10N2O B12098284 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile

2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile

Cat. No.: B12098284
M. Wt: 186.21 g/mol
InChI Key: KAIAVOHLWPHOPB-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .

Scientific Research Applications

2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Comparison: Compared to similar compounds, 2-Methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-3-oxo-1,4-dihydroisoquinoline-5-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-13-7-9-4-2-3-8(6-12)10(9)5-11(13)14/h2-4H,5,7H2,1H3

InChI Key

KAIAVOHLWPHOPB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CC1=O)C(=CC=C2)C#N

Origin of Product

United States

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